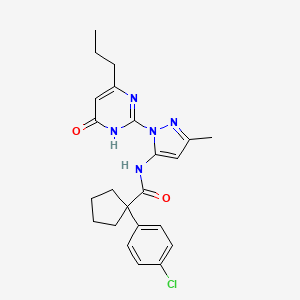

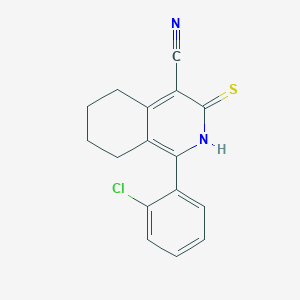

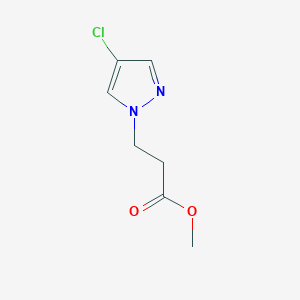

![molecular formula C12H17N3O4 B2518993 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid CAS No. 2137470-13-2](/img/structure/B2518993.png)

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid" is a multifunctional molecule that can be used as a precursor for the synthesis of various heterocyclic systems. It is structurally related to compounds that have been found to possess hypoglycemic activity, such as the 1,2-dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid mentioned in paper . The presence of the pyridazinyl group and the propanoic acid moiety suggests potential biological activity, which could be explored in various pharmacological contexts.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, which are versatile synthons for the preparation of polysubstituted heterocyclic systems . Similarly, the synthesis of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids involved the reaction of sodium enolates of 3-substituted 3-oxopropionaldehyde with cyanoacetamide . These methods could potentially be adapted for the synthesis of "2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid" has been studied, with an emphasis on the conformation of the products in solution and in crystal form . The molecular conformations are crucial for understanding the reactivity and interaction of the compound with biological targets. The presence of the oxycarbonylamino group and the pyridazinyl moiety in the compound suggests that it may exhibit interesting conformational properties that could be elucidated through NMR spectral and X-ray crystallography data.

Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions due to its functional groups. For example, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate, a compound with some structural similarities, was transformed into derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole . These transformations involve reactions with hydrazine and monosubstituted aromatic and heteroaromatic hydrazines. The "2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid" could potentially undergo similar reactions, leading to a variety of heterocyclic derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid" would be influenced by its functional groups and molecular structure. Compounds with similar structures have been synthesized and their properties studied. For instance, the hypoglycemic activity of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids was found to be dependent on the substituents at the 6-position . The solubility, melting point, and stability of the compound could be predicted based on the known properties of structurally related compounds. Additionally, the immunobiological activity of base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives indicates that the compound may also exhibit biological activities worth investigating .

Scientific Research Applications

Synthesis and Chemical Properties

- Experimental and Quantum-Chemical Calculations : Research involving similar compounds, such as 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, provides insights into their synthesis through reactions with various binucleophiles. These studies offer a foundation for understanding the chemical behavior and potential modifications of compounds like 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid (Yıldırım, Kandemirli, & Akçamur, 2005).

- Synthesis of Pyridazin-3-one Derivatives : A study details the synthesis of novel classes of pyridazin-3-one derivatives, offering a general route that could be applicable to the synthesis of related compounds, showcasing the versatility of these chemical frameworks in creating fused azines (Ibrahim & Behbehani, 2014).

Potential Biological Activities

- Immunobiological Activity : Derivatives of 2-amino-3-(purin-9-yl)propanoic acids have been investigated for their immunostimulatory and immunomodulatory potency, highlighting the potential of similar structures in enhancing chemokine secretion and NO biosynthesis (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).

Structural and Conformational Analysis

- Conformationally Restricted Congeners : The synthesis of rigid congeners related to hypotensive and platelet aggregation inhibitors, such as 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones, provides insight into the structural requirements for biological activity, demonstrating the significance of conformational analysis in drug design (Cignarella, Barlocco, Pinna, Loriga, Tofanetti, Germini, & Sala, 1986).

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-4-5-13-14-7-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADFWYUYRKLANC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=NC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Tert-butoxy)carbonyl]amino}-3-(pyridazin-4-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

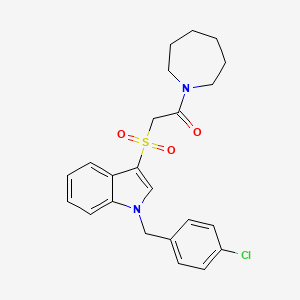

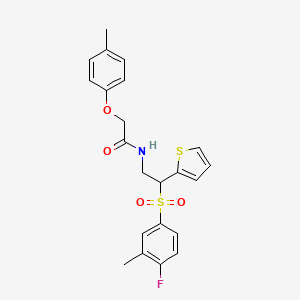

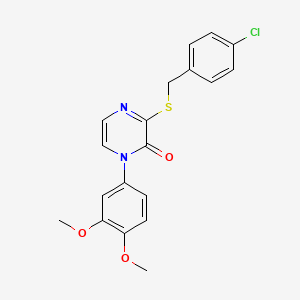

![5-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2518911.png)

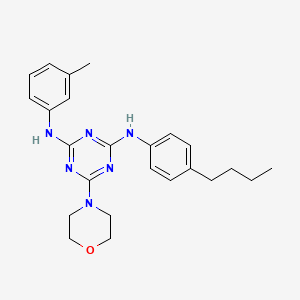

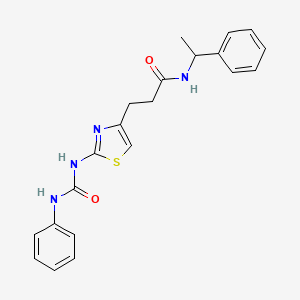

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2518918.png)

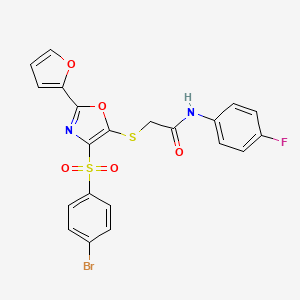

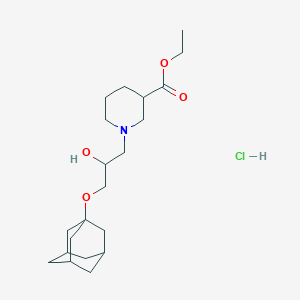

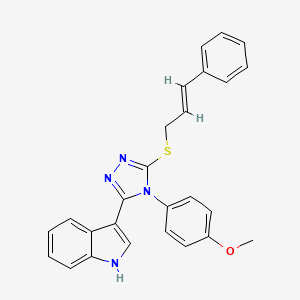

![3-[(4-Methylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2518921.png)